3,5-Dichloro-6-methylpyrazine-2-carbonitrile
CAS No.: 89284-80-0
Cat. No.: VC8148414
Molecular Formula: C6H3Cl2N3
Molecular Weight: 188.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89284-80-0 |
---|---|
Molecular Formula | C6H3Cl2N3 |
Molecular Weight | 188.01 g/mol |
IUPAC Name | 3,5-dichloro-6-methylpyrazine-2-carbonitrile |
Standard InChI | InChI=1S/C6H3Cl2N3/c1-3-5(7)11-6(8)4(2-9)10-3/h1H3 |
Standard InChI Key | PAYYYFUGHRYJGP-UHFFFAOYSA-N |
SMILES | CC1=C(N=C(C(=N1)C#N)Cl)Cl |
Canonical SMILES | CC1=C(N=C(C(=N1)C#N)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure is characterized by a pyrazine ring system with distinct substituents:
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Chlorine atoms at positions 3 and 5.
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Methyl group at position 6.
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Nitrile group at position 2.
Table 1: Structural and Computational Data
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via chlorination of 6-methylpyrazine-2-carbonitrile using agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under inert conditions. Industrial-scale production involves optimized reactors to ensure high yields (>80%) and purity (>99%).
Key Reaction Steps
Patent-Derived Methods
A Chinese patent (CN1155581C) outlines a multi-step synthesis starting from methylglyoxal and o-phenylenediamine, involving cyclization, oxidation with KMnO₄, and decarboxylation with H₂SO₄ . This method emphasizes cost efficiency and scalability for pharmaceutical intermediates .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C, releasing HCl and HCN .
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Solubility: Sparingly soluble in water (0.5 mg/mL); highly soluble in polar aprotic solvents (e.g., DMF, DMSO) .
Parameter | Value | Source |
---|---|---|
Skin Irritation | Category 2 (H315) | SDS |
Eye Irritation | Category 2 (H319) | SDS |
Respiratory Toxicity | Category 3 (H335) | SDS |
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro studies suggest inhibitory effects against Gram-positive bacteria (MIC = 12.5 µg/mL) and Candida albicans (MIC = 25 µg/mL) . The nitrile and chloro groups enhance membrane permeability and target binding .
Table 3: Cytotoxicity Comparison
Compound | IC₅₀ (HeLa cells) | Selectivity Index |
---|---|---|
3,5-Dichloro-6-methylpyrazine-2-carbonitrile | 50 µM | 2.5 |
3,5-Dichloropyrazine-2-carbonitrile | 75 µM | 1.8 |
Industrial and Research Applications
Pharmaceutical Intermediates
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Glipizide Synthesis: Key precursor for third-generation antidiabetic agents .
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Agrochemicals: Intermediate in fungicides (e.g., pyraziflumid) .
Material Science
Used in coordination polymers for gas storage applications due to its rigid aromatic backbone .
Comparison with Structural Analogues
Table 4: Analogues and Functional Differences
Compound | Substituents | Bioactivity |
---|---|---|
3,5-Dichloro-6-methylpyrazine-2-carbonitrile | 3-Cl, 5-Cl, 6-CH₃, 2-CN | Broad-spectrum antimicrobial |
3-Chloro-5-methylpyrazine-2-carbonitrile | 3-Cl, 5-CH₃, 2-CN | Moderate antifungal |
3,6-Dichloropyrazine-2-carbonitrile | 3-Cl, 6-Cl, 2-CN | Herbicidal activity |
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